番茄红素甜菜碱

描述

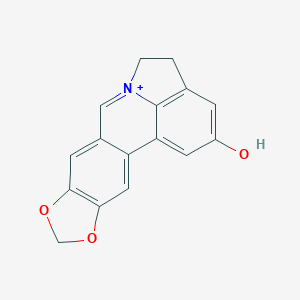

Enantioselective Total Synthesis of Lycopodine

The first enantioselective total synthesis of lycopodine has been achieved, which is significant as it establishes the key stereocenters at C7 and C8 through a highly diastereoselective organocatalyzed cyclization of a keto sulfone. Additionally, a tandem 1,3-sulfonyl shift/intramolecular Mannich cyclization was utilized to form the tricyclic core of the molecule .

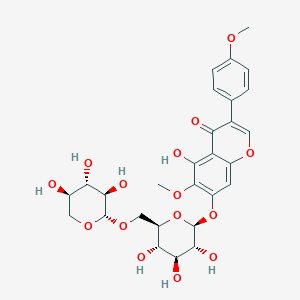

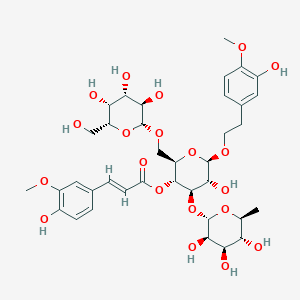

Lycobetaine as a Selective Topoisomerase IIβ Poison

Lycobetaine, a phenanthridine alkaloid, has been identified as a selective poison for topoisomerase IIβ, inhibiting the growth of human tumor cells with a mean IC50 value of 0.8 μM in a clonogenic assay. In vivo studies using athymic nude mice with human gastric tumor xenografts showed marked tumor growth delay when treated with lycobetaine. This suggests that the stabilization of the covalent catalytic DNA-intermediate in living cells by lycobetaine contributes significantly to its antitumor activity .

Immunological Effects of Lycobetaine

Lycobetaine has been shown to suppress cell-mediated immunity, as evidenced by its significant inhibition of delayed-type hypersensitivity response in normal mice. However, it also modulates some depressed immunological activities in tumor-bearing mice, such as increasing serum C3 levels and modifying immunodepression status. These findings indicate that lycobetaine has a complex effect on the immune system .

Antitumor Activity and Toxicity of Lycobetaine Acetate

Lycobetaine acetate, a derivative of lycorine, has demonstrated significant antitumor activity in various animal models, prolonging the survival times of tumor-bearing animals. The acute toxicity studies in mice and dogs suggest that lycobetaine acetate has a relatively high therapeutic index, with mild leukopenia and thrombopenia observed at large dosages. The presence of phenolic betaine in the molecule is thought to be related to its antitumor activity .

Structure-Activity Relationship of Lycobetaine

The structure-activity relationship of lycobetaine has been explored, revealing that a potential betaine and a methylenedioxy group are critical for antitumor activity. The distance between the phenolic oxygen and quaternary nitrogen in the molecule also influences its antitumor activity, as shown by the varying effects of synthesized open ring analogs of lycobetaine .

Chromatin Structure and Activity Effects

Lycobetaine has been found not to cause DNA single strand breaks but does inhibit chromatin transcription activity in a time- and dose-dependent manner in murine hepatoma cells. This effect is similar to that of actinomycin D, and it varies among individual genes, with c-myc, N-ras, and beta 2-microglobulin genes showing decreased sensitivity to DNase I after treatment with lycobetaine .

Interaction of Lycobetaine with DNA

The interaction of lycobetaine with DNA has been characterized, showing an apparent binding constant with calf thymus DNA and a mode of DNA binding through intercalation. Lycobetaine preferentially intercalates into GC base pairs and does not cause DNA strand breaks, interstrand cross-links, or DNA alkylation. These findings help to understand the molecular basis of lycobetaine's interaction with DNA and its biological effects .

科学研究应用

选择性拓扑异构酶 IIβ 毒物和抗肿瘤活性

番茄红素甜菜碱已被确认为一种选择性拓扑异构酶 IIβ 毒物,对人肿瘤细胞生长和白血病细胞系表现出显着的抑制作用。对人肿瘤异种移植物和小细胞白血病细胞系进行的研究显示出对细胞生长的有效抑制。值得注意的是,在植入人胃肿瘤异种移植物 GXF251 的无胸腺裸鼠中,番茄红素甜菜碱的治疗导致肿瘤生长明显延迟。在小牛胸腺 DNA 存在下选择性耗尽纯重组人拓扑异构酶 IIβ 蛋白表明番茄红素甜菜碱具有特定的靶向机制,表明其作为抗肿瘤剂的潜力 (Barthelmes et al., 2001)。

纳米乳剂制剂,增强递送和抗肿瘤活性

由于番茄红素甜菜碱在血液中的半衰期极短,其治疗用途以前受到限制。为了解决这个问题,开发了一种负载番茄红素甜菜碱-油酸离子复合物的纳米乳剂制剂。这种新型脂质纳米载体基制剂增强了番茄红素甜菜碱的亲脂性和循环特性。纳米乳剂表现出改善的药代动力学和生物分布,与游离番茄红素甜菜碱相比,浓度-时间曲线下面积 (AUC) 显着增加,心脏、肝脏和肾脏中的浓度较低,而肺中的浓度较高。此外,该制剂在肿瘤模型中表现出更高的生长抑制作用和延长的存活时间,表明其在癌症治疗中的潜力 (Zhao et al., 2013)。

药代动力学研究,用于治疗优化

已经进行了番茄红素甜菜碱在大鼠血浆中的药代动力学研究,以优化其治疗应用。开发了一种选择性和灵敏的方法来确定番茄红素甜菜碱浓度,有助于了解其药代动力学参数和口服生物利用度。此类研究对于优化治疗应用的剂型和给药方案至关重要 (Chen et al., 2017)。

番茄红素甜菜碱类似物的合成和活性

进一步的研究探索了番茄红素甜菜碱类似物的合成,重点关注其拓扑异构酶靶向活性和生长抑制特性。通过修饰番茄红素甜菜碱特定位置的取代基,研究人员评估了这些类似物的生物活性。某些类似物表现出对拓扑异构酶 I 和 II 的有效抑制,表明它们作为临床上有用的拓扑异构酶抑制剂的潜力。本研究为从番茄红素甜菜碱衍生的新型抗癌剂的开发提供了基础 (Baechler et al., 2013)。

安全和危害

属性

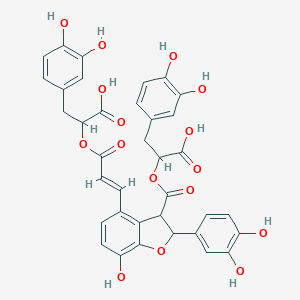

IUPAC Name |

5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-11-3-9-1-2-17-7-10-4-14-15(20-8-19-14)6-12(10)13(5-11)16(9)17/h3-7H,1-2,8H2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQOXFIPAAMFAU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61221-41-8 (acetate salt) | |

| Record name | Ungeremine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50175439 | |

| Record name | Ungeremine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ungeremine | |

CAS RN |

2121-12-2 | |

| Record name | Ungeremine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ungeremine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ungeremine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ungeremine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVC5B2RPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)

![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)

![2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid](/img/structure/B150293.png)